REACTION_CXSMILES
|
[SH2:1].[Na].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](Cl)=[C:8]([Cl:13])[CH:7]=1)=[O:5]>CN1CCCC1=O>[Cl:13][C:8]1[CH:7]=[C:6]([C:4](=[O:5])[CH3:3])[CH:11]=[CH:10][C:9]=1[SH:1] |f:0.1,^1:1|
|
Name
|
sodium hydrogen sulphide
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
S.[Na]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the water is removed at 160° C. with nitrogen
|
Type
|
CUSTOM
|
Details
|
the mixture is reacted further at 160° C. for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
N-methylpyrrolidone is distilled off
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
is acidified at 0°-10° C. with half-concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed neutral
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C(C)=O)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.8 g | |
YIELD: PERCENTYIELD | 90.7% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |